2-Hydroxy-D-Phenylalanine

Vue d'ensemble

Description

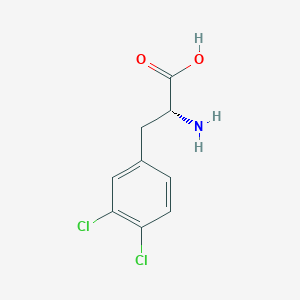

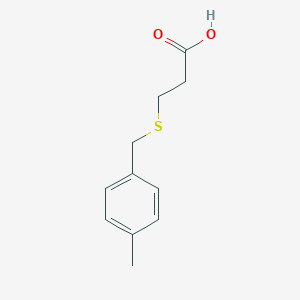

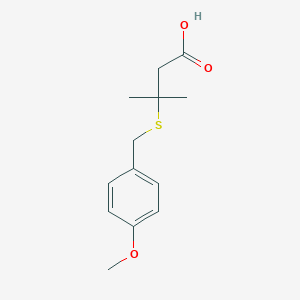

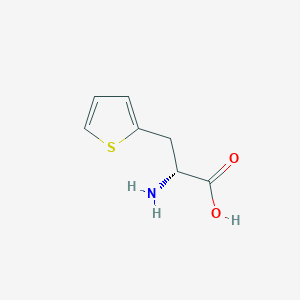

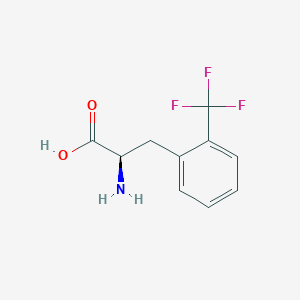

2-Hydroxy-D-Phenylalanine, also known as D-o-tyrosine, is a 2-hydroxyphenylalanine that has D-configuration . It is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Synthesis Analysis

D-Phenylalanine can be synthesized from cheap L-Phenylalanine through a tri-enzymatic cascade reaction, employing the enzymes LAAD, DAPDH, and GDH .Molecular Structure Analysis

The molecular formula of this compound is C9H11NO3 . Its molecular weight is 181.19 g/mol . The IUPAC name is (2 R )-2-amino-3- (2-hydroxyphenyl)propanoic acid .Chemical Reactions Analysis

Hydroxylation of D-Phenylalanine can be used to detect hydroxyl radical formation in chemical and biological systems .Physical And Chemical Properties Analysis

This compound has a molecular weight of 181.19 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its exact mass is 181.07389321 g/mol .Applications De Recherche Scientifique

Phenylalanine Hydroxylase Deficiency Studies

Phenylalanine hydroxylase deficiency, traditionally known as phenylketonuria (PKU), is a condition where the enzyme phenylalanine hydroxylase cannot convert the essential amino acid phenylalanine into tyrosine, leading to accumulation of phenylalanine. This accumulation, if left untreated, can result in severe intellectual disability, epilepsy, and behavioral problems. Research has shown that early identification and treatment prevent these severe clinical outcomes, with dietary management being the primary form of treatment. However, new neurodevelopmental and psychological issues have emerged in individuals treated from birth, indicating the need for continued research and development of new treatment approaches (Vockley et al., 2013).

Structural and Mechanistic Insights

The structural changes associated with the allosteric activation of mammalian phenylalanine hydroxylase (PheH) have been a subject of extensive study. Research using techniques like X-ray crystallography and chromatography-coupled small-angle X-ray scattering has shed light on the complex mechanisms of rat PheH. These studies provided insights into the enzyme's preactivated state, revealing how the regulatory domains interact with the catalytic domains to prevent substrate binding. This research significantly contributes to our understanding of the enzyme's function and regulation, which is crucial for developing therapeutic interventions for conditions like PKU (Meisburger et al., 2016).

Neurological Disorder Research

2-Hydroxy-D-Phenylalanine has been implicated in studies exploring the role of phenylalanine and its metabolites in neurological disorders. These studies have highlighted the antidepressant potential of phenylalanine and its role in depressive disorders. The research suggests that phenylalanine could be a candidate for clinical antidepressant trials, considering its significant antidepressant activities observed both in vitro and in vivo (Akram et al., 2020).

Metabolic Process and Disease Management

The role of phenylalanine hydroxylase in metabolic processes and disease management has been the focus of various studies. These investigations have provided a comprehensive understanding of the enzyme's function, structure, and the regulatory mechanisms involved. Understanding these aspects is crucial for managing diseases like PKU and for the development of potential therapeutic strategies (Flydal & Martínez, 2013).

Mécanisme D'action

Target of Action

2-Hydroxy-D-Phenylalanine, also known as D-o-Tyrosine, interacts with several targets in the body. It is a component of natural products such as antibacterial peptides and alkaloids, and ingredients of antidiabetics . It is also involved in the biosynthesis of phenolic compounds present in foods .

Mode of Action

The compound’s interaction with its targets results in various biochemical changes. For instance, it is converted to 2-hydroxy-coumaroyl-CoA via hydroxylation, a reaction carried out by the enzyme p-coumaroyl CoA 2′-hydroxylase (C2H) .

Biochemical Pathways

This compound is involved in several biochemical pathways. It is synthesized predominantly via the arogenate pathway in plastids . The shikimate and phenylpropanoid pathways are also important for understanding the biosynthesis of individual phenolic compounds .

Pharmacokinetics

It is known that phenylalanine, a related compound, is metabolized to produce maleylacetoacetate in a four-step biochemical reaction .

Result of Action

The action of this compound results in various molecular and cellular effects. It is a precursor of numerous aromatic primary and secondary metabolites with broad physiological functions . For instance, it is a precursor of >8000 plant phenolic compounds, including the hormone salicylic acid .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the biosynthesis of secondary metabolites in foods may differ between plant species, due to the difference in the nature of the plant . Plant growing under different environments and conditions also showed differences in the metabolite profile .

Safety and Hazards

Orientations Futures

D-Amino acids, including D-Phenylalanine, are increasingly used as building blocks to produce pharmaceuticals and fine chemicals . Future characterization of new subfamilies of enzymes involved in D-Amino acid synthesis may result in discoveries of enzymes with novel metabolic roles and properties beneficial for biotechnological applications .

Analyse Biochimique

Biochemical Properties

2-Hydroxy-D-Phenylalanine participates in biochemical reactions primarily through its interactions with enzymes such as phenylalanine ammonia-lyase (PAL) and p-coumaroyl CoA 2′-hydroxylase (C2H) . PAL catalyzes the conversion of phenylalanine to cinnamic acid, which is then converted to coumaroyl-CoA. C2H further hydroxylates coumaroyl-CoA to produce 2-hydroxy-coumaroyl-CoA .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in the production of hydroxytyrosine . In the presence of hydroxyl radicals, D-phenylalanine can yield para-, meta-, and ortho-tyrosine . This process has been observed in cardiac pathophysiology, where it has been used to detect hydroxyl radical formation in intact organs .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion to tyrosine via the action of phenylalanine hydroxylase (PAH) . PAH is a monooxygenase that uses tetrahydrobiopterin (BH4) and a non-heme iron for catalysis. During the reaction, molecular oxygen is heterolytically cleaved with sequential incorporation of one oxygen atom into BH4 and phenylalanine substrate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For instance, in a study involving rat hearts, a prominent tyrosine burst occurred immediately upon post-ischemic reflow, with hydroxytyrosine concentration progressively declining to return to pre-ischemic values by 5 minutes of reperfusion .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. For instance, in a study on phenylketonuria (PKU), high levels of this amino acid were found to impair mitochondrial bioenergetics, provoke changes in oxidative and inflammatory status, and induce apoptosis .

Metabolic Pathways

This compound is involved in the phenylpropanoid biosynthetic pathway . It is first converted to cinnamic acid by deamination, followed by hydroxylation and frequent methylation to generate coumaric acid and other acids with a phenylpropane (C6-C3) unit .

Transport and Distribution

It is known that phenylalanine, the precursor of this compound, is transported across cell membranes by specific transporters .

Subcellular Localization

Its precursor, phenylalanine, is synthesized predominantly via the arogenate pathway in plastids

Propriétés

IUPAC Name |

(2R)-2-amino-3-(2-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRFPVMFCRNYQNR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301020327 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24008-77-3 | |

| Record name | D-o-Tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301020327 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What unique characteristic of the copper(II)-D-o-Tyrosine complex provides insight into the spectroscopic properties of transferrins?

A2: At a pH of 10.5, the copper(II)-D-o-Tyrosine complex exhibits a circular dichroism (c.d.) spectrum with a distinct band around 330 nm. [] This band is particularly noteworthy because it closely resembles similar bands observed in the c.d. spectra of both iron(III) and copper(II) transferrins. [] Resonance-Raman measurements suggest that both the 330 nm and 400 nm bands in these complexes originate from a phenolate oxygen to Cu(II) charge-transfer transition. [] This finding sheds light on the origin of the previously unclear 330 nm dichroic band in transferrins, attributing it to a phenolate oxygen-to-metal charge-transfer transition. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.